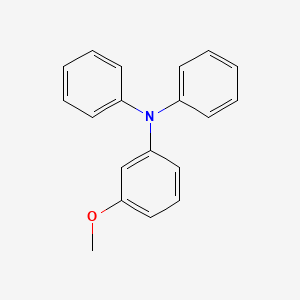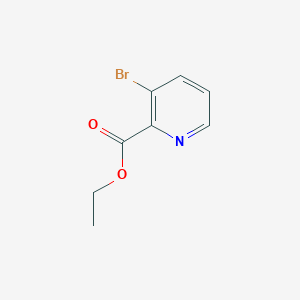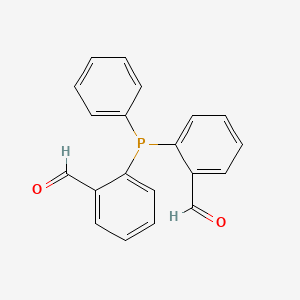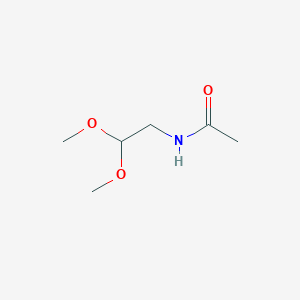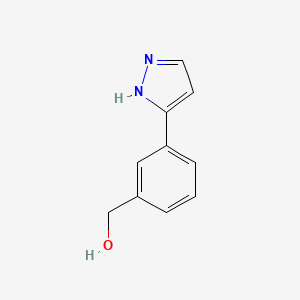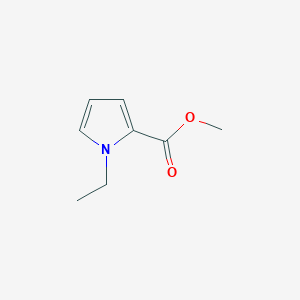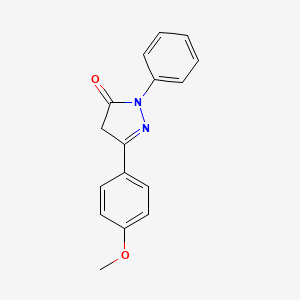
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Vue d'ensemble
Description
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMPP is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
- Scientific Field: Chemistry
- Application Summary : The compound “4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One” has been studied for its crystal structure, computational properties, and Hirshfeld surface analysis .
- Methods of Application : The compound was characterized by single crystal X-ray diffraction. In addition, the DFT and HF modeling technique was used to compare the experimental and theoretical compatibility .
- Results or Outcomes : The geometric parameters from both investigation techniques were found to be quite compatible. The structure has crystallized in the orthorhombic space group Pna 2 1. The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17). The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .
- Scientific Field: Pharmacology
- Application Summary : A compound with a similar structure, “dihydro-5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-6-thioxopyrimidine-2,4(1H,3H)-dione”, has been evaluated for anti-TB and in vitro cytotoxicity (MDA MB 231) for pharmacological investigations .
- Methods of Application : The compound was synthesized via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst. In silico molecular docking studies were carried out against PDB: 4BFT (anti-TB) and PDB: 6VJ3 (cytotoxicity) protein receptors .
- Results or Outcomes : The compound has shown good cytotoxicity with the MDA MB 231 cell lines. The outcome of molecular docking studies shows that the entire series of prepared compounds showed potential .
- Scientific Field: Organic Chemistry
- Application Summary : A compound with a similar structure, “1,2,4-Triazole rings”, has been studied for its wide range of pharmacological properties such as antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .
- Methods of Application : The compound was synthesized through various multi-component reactions (MCRs) such as Mannich reaction, Michael addition, Biginelli reaction, Hantz reaction, Diels–Alder reaction, and Knoevenagel reaction .
- Results or Outcomes : The compound has shown a broad range of pharmacological properties and is used in the process of developing new drugs .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKAIQJGDEDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437905 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one | |
CAS RN |
454439-84-0 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

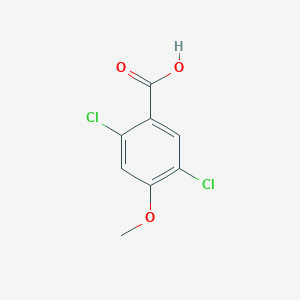
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
